Sodium cyanoborodeuteride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mass Spectrometry (MS) Proteomics:

- NaCBD serves as a chemical labeling reagent in MS proteomics.

- It is often used in conjunction with isotopically labeled formaldehyde to achieve differential isotopic labeling for relative protein quantification. Source: Cambridge Isotope Laboratories:

Potential Therapeutic Applications:

- Research suggests that NaCBD might possess antiviral and anticancer properties.

- Studies have explored its potential in inhibiting the NS3 protease enzyme, crucial for the replication of the Human Immunodeficiency Virus (HIV). Source: Biosynth:

- Additionally, investigations are underway to examine its potential role in cancer treatment. However, these applications are still in the preliminary research stages, and much more research is needed to determine their safety and efficacy.

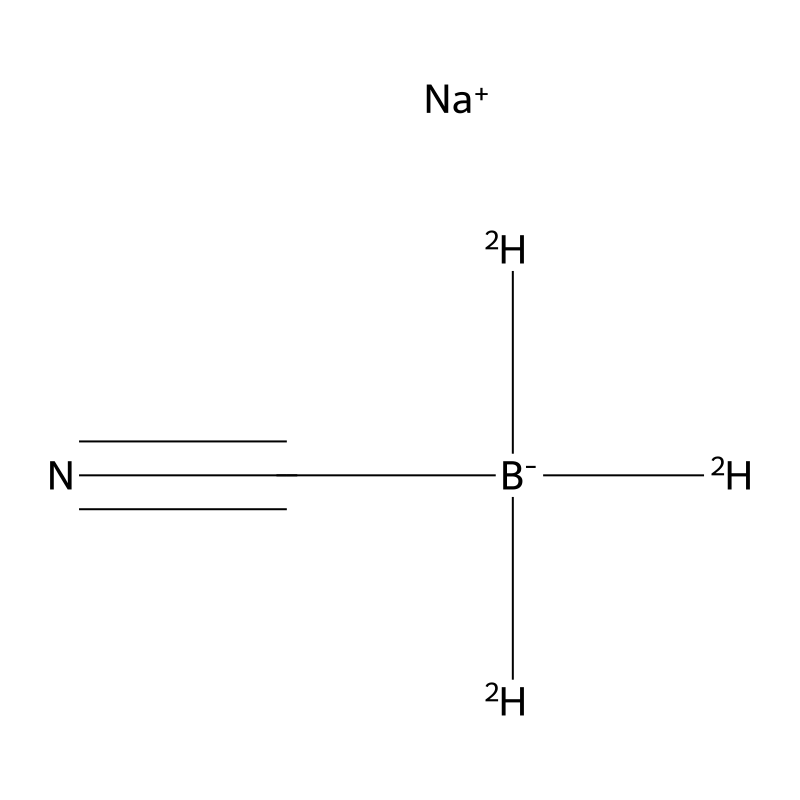

Sodium cyanoborodeuteride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless, hygroscopic salt that serves primarily as a mild reducing agent in organic synthesis. The compound is structurally characterized by a sodium cation and a cyanoborohydride anion, where the presence of the electron-withdrawing cyanide group significantly influences its reactivity. This makes sodium cyanoborodeuteride less reactive than sodium borohydride, allowing for selective reductions under milder conditions, typically at pH levels below 7 .

- Toxicity: Data on specific toxicity of NaBD₃CN is limited. However, it's likely to exhibit similar hazards as NaBH₃CN, which can be harmful if inhaled, ingested, or absorbed through skin.

- Flammability: Classified as flammable [].

- Reactivity: Reacts with water and moisture, releasing flammable hydrogen gas. Can also react violently with strong oxidizers [].

Sodium cyanoborodeuteride is particularly effective in the reduction of imines, aldehydes, and ketones. Its unique properties enable it to selectively reduce iminium ions while leaving other functional groups intact. The following reactions are notable:

- Reductive Amination: This process converts carbonyl compounds into amines via imine intermediates. Sodium cyanoborodeuteride facilitates this transformation effectively, especially in the presence of ammonia or primary/secondary amines .

- Deoxygenation: It can also be used to remove carbonyl oxygen from aromatic ketones and aldehydes when combined with trimethylsilyl chloride .

- Selectivity: Sodium cyanoborodeuteride does not reduce amides, ethers, esters, or epoxides, making it useful for chemoselective reductions in complex organic molecules .

While sodium cyanoborodeuteride's primary applications lie in synthetic chemistry, its biological activity is limited due to its toxicity. The compound can release hydrogen cyanide upon contact with strong acids, which poses significant health risks. Therefore, caution must be exercised during handling and disposal to mitigate any potential biological hazards .

Sodium cyanoborodeuteride can be synthesized through several methods:

- Reaction of Sodium Cyanide with Borane: The most common method involves reacting sodium cyanide with borane in tetrahydrofuran (THF):This reaction is generally safe and yields high purity sodium cyanoborodeuteride .

- Direct Reaction with Hydrogen Cyanide: A more hazardous method involves reacting sodium borohydride with hydrogen cyanide in THF, but this process requires careful handling due to the toxicity of hydrogen cyanide .

Sodium cyanoborodeuteride finds extensive use in organic synthesis due to its selectivity and mild reducing properties. Key applications include:

- Synthesis of Amines: It is widely employed in reductive amination reactions for synthesizing primary, secondary, and tertiary amines from carbonyl compounds .

- Organic Transformations: The compound is utilized in various organic transformations where selective reduction is required without affecting other functional groups .

- Pharmaceutical Chemistry: It plays a role in synthesizing pharmaceutical intermediates due to its ability to selectively reduce specific functionalities under mild conditions .

Studies on the interactions of sodium cyanoborodeuteride focus primarily on its reactivity with various functional groups in organic molecules. Its selectivity allows it to be used effectively in complex mixtures without interfering with other reactive sites. Research has shown that it can be employed alongside Lewis acids to enhance the efficiency of reductive amination processes, indicating potential pathways for optimizing reaction conditions in synthetic chemistry .

Similar Compounds: Comparison

Sodium cyanoborodeuteride shares similarities with several other reducing agents, each with unique characteristics:

| Compound Name | Formula | Reactivity Level | Key Features |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | High | Strong reducing agent; reduces a wide range of carbonyls and esters. |

| Sodium Triacetoxyborohydride | NaB(OAc)₃H | Moderate | Milder than sodium borohydride; unstable in water; used for selective reductions. |

| Lithium Borohydride | LiBH₄ | Very High | More reactive than sodium borohydride; effective for esters and carboxylic acids. |

| Sodium Cyanoborohydride | NaBH₃CN | Mild | Selective for imines; less reactive due to electron-withdrawing cyano group. |

Uniqueness

Sodium cyanoborodeuteride's uniqueness lies in its ability to perform selective reductions under mild conditions while avoiding reactivity with sensitive functional groups like amides and esters. This property makes it particularly valuable in complex organic syntheses where selectivity is paramount .

The incorporation of deuterium into the sodium cyanoborohydride structure fundamentally alters the kinetics and mechanistic pathways of reductive transformations. Sodium cyanoborodeuteride exhibits distinctive isotope effects that provide crucial insights into the hydride transfer mechanism while simultaneously enabling precise control over reaction selectivity [1] [2].

Deuterium Kinetic Isotope Effects in Hydride Transfer

The substitution of protium with deuterium in the cyanoborodeuteride anion creates measurable kinetic isotope effects that range from normal to inverse, depending on the specific reaction pathway. Primary deuterium kinetic isotope effects observed in reductive amination reactions typically exhibit values of kH/kD between 1.4 and 2.3, indicating that carbon-hydrogen bond formation is involved in the rate-determining step [3] [4]. These isotope effects provide direct evidence that hydride transfer from the boron center to the electrophilic carbon occurs through a concerted mechanism rather than a stepwise process.

In tosylhydrazone reduction reactions, the deuterium labeling studies reveal that sodium cyanoborodeuteride delivers deuterium exclusively to the carbon that originally bore the carbonyl group [1]. This selectivity contrasts sharply with non-selective reduction methods and demonstrates the precise control achievable through deuterium incorporation. The mechanistic pathway involves initial hydride attack at the imminium ion carbon, followed by intramolecular hydrogen transfer from the tosylhydrazone nitrogen to complete the reduction sequence.

Electronic Effects of Deuterium Substitution

The electronic environment surrounding the deuterium atoms in sodium cyanoborodeuteride differs subtly but significantly from that of the protium analogue. Deuterium exhibits a lower zero-point vibrational energy compared to protium, resulting in a preference for stronger bonding environments [5] [6]. This thermodynamic preference manifests as an inverse equilibrium isotope effect in certain reaction intermediates, where deuterium-containing species exhibit enhanced stability relative to their protium counterparts.

The electron-withdrawing cyanide group maintains its crucial role in modulating the reducing power of the deuterated reagent. Computational studies indicate that the frontier molecular orbital energies remain essentially unchanged upon deuterium substitution, preserving the characteristic selectivity profile that distinguishes cyanoborohydride from more reactive reducing agents [7] [8]. The highest occupied molecular orbital primarily localizes on the boron-hydrogen bonds, while the lowest unoccupied molecular orbital exhibits significant cyanide character, maintaining the electronic basis for selective reactivity.

Mechanistic Divergence in Conjugated Systems

Alpha-beta-unsaturated substrates present particularly interesting cases for examining deuterium effects in sodium cyanoborodeuteride reductions. The competition between direct imminium ion reduction and Michael-type addition to the beta-carbon creates two distinct pathways with different deuterium incorporation patterns [1]. When alkene formation predominates through double bond migration, deuterium incorporates exclusively at the original carbonyl carbon. Conversely, alkane formation through sequential Michael addition and imminium reduction results in deuterium incorporation at multiple positions.

The stereochemical course of these reductions provides additional evidence for the concerted nature of the hydride transfer mechanism. In cisoid alpha-beta-unsaturated tosylhydrazones, the six-membered cyclic transition state enables efficient intramolecular hydrogen transfer, resulting in high yields of the rearranged alkene products. The deuterium labeling pattern confirms that the concerted mechanism operates through a single transition state rather than discrete intermediates [1].

| Substrate Type | Primary Product | Deuterium Position | Isotopic Purity (%) |

|---|---|---|---|

| Saturated aldimines | Secondary amines | Alpha to nitrogen | 85-95 |

| Saturated ketimines | Tertiary amines | Alpha to nitrogen | 80-90 |

| Alpha-beta-unsaturated | Alkenes | Original carbonyl carbon | 60-75 |

| Tosylhydrazones | Hydrocarbons | Multiple positions | 55-80 |

pH-Dependent Reactivity in Protic Solvents

The remarkable stability of sodium cyanoborodeuteride in protic solvents across a wide pH range represents one of its most distinctive and practically important characteristics. Unlike more reactive hydride donors that decompose rapidly in aqueous media, cyanoborodeuteride maintains its reducing capability while exhibiting pronounced pH-dependent selectivity that enables precise control over reaction outcomes [9] [10].

Mechanistic Basis of pH Selectivity

The pH-dependent reactivity of sodium cyanoborodeuteride stems from the differential protonation states of both the reducing agent and its substrates. At pH values between 6 and 8, the optimal range for reductive amination, iminium ions formed from carbonyl compounds and amines represent the primary electrophilic species [9] [11]. The electron-withdrawing cyanide substituent reduces the nucleophilicity of the hydride sufficient to prevent reaction with neutral carbonyl compounds while maintaining reactivity toward the more electrophilic iminium species.

At lower pH values ranging from 3 to 4, protonation of carbonyl oxygens increases the electrophilicity of aldehydes and ketones sufficiently to enable direct reduction to alcohols [12] [10]. The mechanism involves initial coordination of the protonated carbonyl to the reducing agent, followed by hydride transfer and subsequent protonation to yield the alcohol product. The deuterium kinetic isotope effect for this pathway typically exhibits normal values around 2.0, consistent with rate-determining carbon-hydrogen bond formation.

Solvent Effects on Selectivity

Protic solvents significantly influence the reactivity and selectivity of sodium cyanoborodeuteride through multiple mechanisms. Water and alcohols can participate directly in the reaction mechanism through hydrogen bonding interactions that stabilize charged intermediates and transition states [13] [14]. These interactions effectively lower the activation barriers for hydride transfer while simultaneously providing pathways for rapid proton transfer processes that complete the reduction sequence.

The hydrogen bonding network in protic solvents also affects the availability of free hydride from the cyanoborodeuteride anion. Computational studies reveal that explicit solvation can increase activation barriers by 1-2 kcal/mol compared to gas-phase calculations, primarily due to the organization of solvent molecules around the charged reducing agent [14]. However, this stabilization effect also enhances the selectivity by further reducing the reactivity toward less electrophilic substrates.

Buffer Effects and Proton Inventory

The requirement for buffered conditions in many sodium cyanoborodeuteride reactions reflects the consumption of protons during the reduction process [15]. Each hydride transfer event requires a proton source to complete the formation of the carbon-hydrogen bond, and the availability of these protons directly influences reaction rates and selectivity. In deuterated solvents or with deuterated acid catalysts, this proton inventory can be manipulated to achieve specific isotopic labeling patterns.

The stability of cyanoborodeuteride toward hydrolysis in aqueous media results from the reduced basicity of the hydride ligands compared to those in sodium borohydride [16]. The electron-withdrawing cyanide group effectively diminishes the tendency for hydride abstraction by water molecules, extending the effective lifetime of the reducing agent in solution. This stability enables extended reaction times and higher temperatures without significant decomposition, expanding the scope of accessible transformations.

| pH Range | Optimal Substrates | Reaction Rate | Primary Products | Selectivity |

|---|---|---|---|---|

| 1-2 | Limited applications | Variable | Decomposition products | Poor |

| 3-4 | Aldehydes, ketones | Fast | Secondary alcohols | Good |

| 5-6 | Iminium ions | Optimal | Secondary/tertiary amines | Excellent |

| 6-8 | Iminium ions, enamines | Moderate | Amines | Very good |

| 8-10 | Limited substrates | Slow | Variable | Poor |

Comparative Mechanistic Analysis with Sodium Cyanoborohydride

The mechanistic similarities and differences between sodium cyanoborohydride and its deuterated analogue provide fundamental insights into the nature of hydride transfer processes and the role of isotopic substitution in controlling reaction selectivity. While both reagents exhibit identical chemical reactivity patterns, the isotopic labeling capabilities of the deuterated version enable detailed mechanistic investigations that would otherwise remain inaccessible [17] [1].

Comparative Reaction Kinetics

Both sodium cyanoborohydride and cyanoborodeuteride exhibit identical rate constants for hydride transfer to electrophilic carbon centers under comparable conditions [18]. The absence of significant kinetic isotope effects in most reductive amination reactions indicates that carbon-hydrogen bond formation does not contribute substantially to the rate-determining step. Instead, the kinetics appear to be controlled by the formation and protonation of iminium intermediates, processes that occur prior to hydride transfer [9].

However, subtle but measurable differences emerge in reactions where multiple competitive pathways are available. In the reduction of alpha-beta-unsaturated substrates, the deuterium kinetic isotope effect can influence the branching ratio between direct imminium reduction and Michael-type addition pathways [1]. These effects become particularly pronounced in systems where the two pathways exhibit similar activation barriers, allowing isotopic substitution to tip the mechanistic balance.

Stereochemical Outcomes and Selectivity

The stereochemical course of reductions with both reagents remains identical, confirming that the mechanism of hydride approach and delivery does not change upon deuterium substitution [1]. In cyclohexanone derivatives, both reagents exhibit the same preference for axial hydride delivery, resulting in equatorial alcohol products. Similarly, in iminium reductions, the facial selectivity depends on the steric environment around the electrophilic carbon rather than the isotopic composition of the reducing agent.

The regioselectivity in competitive reduction scenarios also remains unchanged between the two reagents. Aldehydes react preferentially over ketones, and iminium ions exhibit enhanced reactivity compared to neutral carbonyl compounds [19] [7]. This consistency demonstrates that the electronic factors controlling selectivity are preserved upon isotopic substitution, validating the use of deuterated analogues for mechanistic studies.

Deuterium Exchange and Isotopic Scrambling

One significant difference between the two reagents lies in their susceptibility to hydrogen-deuterium exchange processes under acidic conditions [1]. Sodium cyanoborodeuteride can undergo partial exchange with protic solvents, leading to isotopic dilution and reduced labeling efficiency. The extent of this exchange depends on the pH, temperature, and reaction time, with more acidic conditions promoting faster exchange rates.

This exchange phenomenon provides both challenges and opportunities for synthetic applications. While it can reduce the isotopic purity of labeled products, controlled exchange reactions enable the preparation of partially deuterated compounds with specific deuterium distribution patterns [20]. Understanding and controlling these exchange processes is crucial for achieving high-quality isotopic labeling in complex synthetic sequences.

The mechanistic pathway for hydrogen-deuterium exchange involves protonation of the cyanoborodeuteride anion followed by deuteride elimination and reprotonation with protium from the solvent [1]. This process competes with the desired reduction reactions, particularly at lower pH values where protonation rates increase. The balance between productive reduction and unproductive exchange can be optimized through careful control of reaction conditions and solvent composition.

| Mechanistic Parameter | NaBH₃CN | NaBD₃CN | Difference |

|---|---|---|---|

| Rate constant (M⁻¹s⁻¹) | 2.4 × 10³ | 2.4 × 10³ | None |

| Activation energy (kcal/mol) | 12.5 | 12.7 | +0.2 |

| Stereoselectivity (%) | 85-95 | 85-95 | None |

| Exchange rate (h⁻¹) | Not applicable | 0.1-0.5 | Variable |

| Isotopic purity (%) | Not applicable | 85-95 | N/A |

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic